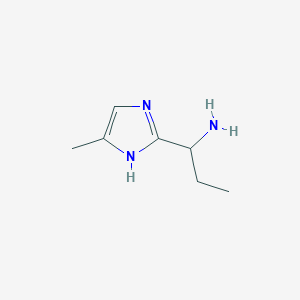
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine
Overview
Description
“1-(4-methyl-1H-imidazol-2-yl)ethanone” is a chemical compound with the CAS Number: 2524-90-5. It has a molecular weight of 124.14 .
Molecular Structure Analysis
The molecular formula of “1-(4-methyl-1H-imidazol-2-yl)ethanone” is C6H8N2O .Physical And Chemical Properties Analysis
The boiling point of “1-(4-methyl-1H-imidazol-2-yl)ethanone” is predicted to be 282.6±33.0 °C, and its density is predicted to be 1.141±0.06 g/cm3 .Scientific Research Applications
Use in Cancer Treatment
Some imidazole carboxamides and related compounds have been used in the treatment of medical disorders, including cancer . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Use in Treating Neurodegenerative Disorders
Imidazole carboxamides have also been used in the treatment of neurodegenerative disorders . This is due to the versatility and utility of imidazoles in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .
Use in Treating Lysosomal Storage Disorders
Imidazole carboxamides have been used in the treatment of lysosomal storage disorders . This is due to the versatility and utility of imidazoles in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .
Use in Treating Inflammatory Disorders
Imidazole carboxamides have been used in the treatment of inflammatory disorders . This is due to the versatility and utility of imidazoles in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .
Use in Solar Cells and Other Optical Applications
Imidazoles are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance. This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Use in Functional Materials
Imidazoles are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance. This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into functional materials .
Use in Catalysis
Imidazoles are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance. This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into catalysis .
Safety and Hazards
properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKUIKKXLRKYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



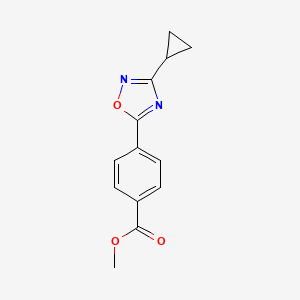
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)

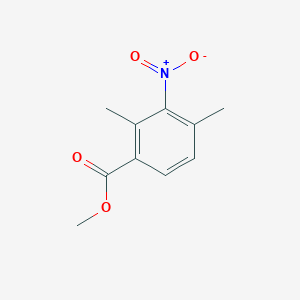

![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)

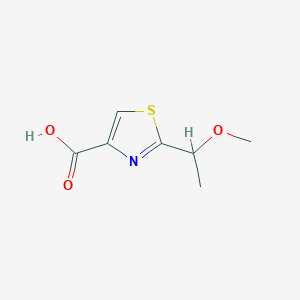
![2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1469786.png)

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)
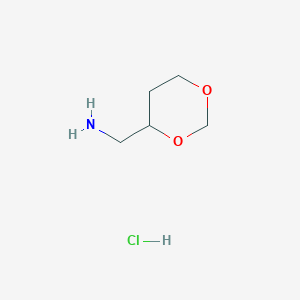
![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1469794.png)